molecular formula C12H19N3O2 B2471445 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1014048-39-5

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2471445
CAS No.: 1014048-39-5
M. Wt: 237.303
InChI Key: UQKQGXIOVASCCX-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It belongs to a class of compounds known as pyrazol-4-yl-heterocyclyl-carboxamides, which are recognized for their utility as versatile scaffolds in the discovery of new therapeutic agents . The structure combines a 3-methoxy-1-methyl-1H-pyrazole moiety linked via a carboxamide group to a 4-methylpiperidine ring. This specific architecture is characteristic of compounds investigated for targeting enzymes and receptors . As a building block, this compound offers researchers a valuable intermediate for further chemical modification. The presence of the methoxy-substituted pyrazole and the methylpiperidine group provides distinct electronic and steric properties that can be critical for optimizing interactions with biological targets. Analogs of this chemical class have been explored in patent literature for their inhibitory activity against various enzymes . Researchers can utilize this compound to develop novel molecules for probing biological pathways or as a starting point in structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-4-6-15(7-5-9)12(16)10-8-14(2)13-11(10)17-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKQGXIOVASCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the pyrazole ring and the methanone bridge are primary sites for oxidation.

  • Pyrazole Ring Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the methoxy group (–OCH₃) undergoes demethylation to form a hydroxyl group. The electron-rich pyrazole ring may also be oxidized, leading to ring cleavage or hydroxylation at the 3-position .

  • Methanone Oxidation :
    The carbonyl group in the methanone bridge is resistant to mild oxidants but reacts with peroxides (e.g., H₂O₂) to form a carboxylic acid derivative under prolonged heating .

Table 1: Oxidation Reaction Conditions and Products

Reaction SiteReagents/ConditionsMajor Products
Methoxy groupKMnO₄/H₂SO₄, 80°C, 6h(3-Hydroxy-1-methylpyrazol-4-yl) derivative
Methanone bridgeH₂O₂, NaOH, 60°C, 12hCarboxylic acid analog

Reduction Reactions

Reductive pathways target the methanone bridge and the piperidine ring.

  • Methanone Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a methylene (–CH₂–) group, yielding (3-methoxy-1-methylpyrazol-4-yl)(4-methylpiperidin-1-yl)methane .

  • Piperidine Ring Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the tertiary amine in the piperidine ring to a secondary amine, though this reaction is less common due to steric hindrance .

Table 2: Reduction Reaction Parameters

Target SiteReagents/ConditionsOutcome
Methanone bridgeH₂ (1 atm), Pd/C, EtOH, 25°C, 3hMethane derivative
Piperidine ringLiAlH₄, THF, reflux, 8hSecondary amine (low yield)

Substitution Reactions

The 4-methylpiperidinyl group participates in nucleophilic substitutions, while the pyrazole ring undergoes electrophilic substitutions.

  • Piperidine Substitution :
    The nitrogen in the piperidine ring reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) to form quaternary ammonium salts .

  • Pyrazole Electrophilic Substitution :
    The electron-rich 3-methoxy pyrazole undergoes nitration (HNO₃/H₂SO₄) at the 5-position, yielding (5-nitro-3-methoxy-1-methylpyrazol-4-yl)(4-methylpiperidin-1-yl)methanone .

Table 3: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProductYield
Piperidine alkylationCH₃I, NaH, DMF, 0°C, 2hQuaternary ammonium salt 65–70%
Pyrazole nitrationHNO₃ (conc.), H₂SO₄, 0°C, 1h5-Nitro-pyrazole derivative 45–50%

Hydrolysis Reactions

The methanone bridge and methoxy group are susceptible to hydrolysis.

  • Acidic Hydrolysis :
    In HCl (6M), the methanone bridge hydrolyzes to a carboxylic acid, while the methoxy group remains intact .

  • Basic Hydrolysis :
    NaOH (2M) cleaves the methoxy group to a hydroxyl group, with concomitant degradation of the pyrazole ring at elevated temperatures .

Comparative Reactivity Insights

  • The pyrazole ring is more reactive toward electrophiles than the piperidine ring due to its aromatic electron density .

  • Steric hindrance from the 4-methylpiperidinyl group limits nucleophilic attacks on the methanone carbon .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate pyrazole and piperidine moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone exhibit significant antimicrobial properties.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Example AAntibacterial100 μg/mL against Staphylococcus aureus
Example BAntifungal200 μg/mL against Candida albicans

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays, demonstrating inhibition of key inflammatory mediators such as COX-II enzymes. The IC50 values for similar pyrazole derivatives range from 0.011 μM to 17.5 μM, indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Activity

Preliminary studies suggest that compounds containing similar structural motifs may exhibit anticancer properties. The proposed mechanism involves apoptosis induction in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrazole derivatives were tested for their antimicrobial efficacy. The compound exhibited an MIC comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A detailed analysis of the anti-inflammatory activity revealed that the compound significantly reduced prostaglandin levels in cell cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Related Methanone Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Electronic/Structural Notes
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone (Target) Pyrazole (methoxy, methyl), 4-methylpiperidine ~247.29 Methoxy group enhances electron donation; moderate steric bulk
Cyclopentyl(1-Indole-3-yl)methanone Indole (steric hindrance at positions 2,3), cyclopentyl ~239.31 Steric hindrance reduces ion-mobility peak clarity
[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(4-piperidinyloxy)phenyl]methanone Pyrazole (amine, fluorophenyl), piperidinyloxy phenyl ~407.45 Fluorine increases lipophilicity; amine enables H-bonding
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Phenyl (methyl), 4-methylpiperidine ~203.28 Simpler structure; optimized for nonlinear optical properties
(1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone Thiadiazole (pyrrole), piperidine ~387.47 Thiadiazole’s electron-withdrawing effects enhance reactivity

Key Observations:

Steric Effects: The target compound’s pyrazole ring imposes less steric hindrance compared to indole derivatives (e.g., cyclopentyl(1-indole-3-yl)methanone), which exhibit reduced spectral clarity due to bulky substituents .

Lipophilicity : Fluorine substitution in ’s compound increases lipophilicity, contrasting with the target’s methoxy group, which balances polarity and solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Insights

Compound Biological Activity/Applications Notes
Target Compound Not explicitly reported; inferred potential as kinase or enzyme inhibitor Pyrazole-piperidine hybrids are common in CNS and antimicrobial drug discovery
Thiadiazole-piperidinyl methanone Anti-tubercular activity (IC₅₀ < 1 µM) Thiadiazole enhances target engagement in Mycobacterium tuberculosis
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Studied for nonlinear optical properties (e.g., polarizability) Simpler structure aids in computational modeling of electronic effects
Imidazo-pyrrolo-pyrazine-piperidinyl methanones Patent applications for kinase inhibitors (e.g., JAK/STAT pathways) Fused rings improve binding affinity but may reduce bioavailability

Key Findings:

  • Bioavailability : The target compound’s moderate molecular weight (~247 g/mol) and balanced substituents (methoxy, methyl) suggest favorable bioavailability compared to bulkier analogs like imidazo-pyrrolo-pyrazine derivatives .
  • Activity Profiles: Thiadiazole-containing methanones () demonstrate potent anti-tubercular activity, highlighting the role of heterocycle choice in target specificity .

Biological Activity

Overview

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 1014048-39-5 , is a heterocyclic compound that combines pyrazole and piperidine moieties. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate various biological pathways, leading to effects such as:

  • Antitumor activity : Inhibition of cancer cell proliferation.
  • Anti-inflammatory effects : Modulation of inflammatory responses.
  • Antimicrobial properties : Interaction with microbial targets.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 Value (µM)
MDA-MB-231 (breast)0.64
HepG2 (liver)56.65
A549 (lung)37.96

These findings suggest that the compound may act through pathways involving apoptosis and cell cycle regulation, potentially enhancing the efficacy of established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may exhibit significant effects against both bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .

Study on Antitumor Activity

In a notable study, four pyrazole derivatives were tested for their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity and suggesting a potential for combination therapies in cancer treatment .

Study on Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to downregulate inflammatory markers in vitro. This study provides a basis for further exploration into their therapeutic applications in chronic inflammatory diseases .

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone?

Answer:
The synthesis typically involves coupling a substituted pyrazole with a methylpiperidine derivative. Key steps include:

  • Reagents : Use coupling agents like EDC/HOBt for amide bond formation between the pyrazole carboxylic acid and 4-methylpiperidine.
  • Temperature : Reactions are conducted under reflux (e.g., 50–80°C) in aprotic solvents like THF or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product .
  • Yield Optimization : Catalyst screening (e.g., Cu(I) for azide-alkyne cycloadditions) can improve efficiency .

Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify methoxy (δ ~3.8 ppm), methylpiperidine protons (δ ~1.2–2.8 ppm), and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks matching the calculated mass (e.g., [M+H]+^+ at m/z 278.16) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond angles and spatial conformation (e.g., monoclinic system, space group P21_1/c) .

Advanced: How can computational modeling predict target interactions and binding affinity?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., serotonin or dopamine receptors) by analyzing hydrogen bonding and hydrophobic interactions with the methoxy and piperidine groups .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Asp116 in 5-HT2A_{2A}) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity data to optimize lead compounds .

Advanced: How to resolve discrepancies in biological activity data across assays?

Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., cAMP inhibition for GPCR activity) to rule off-target effects .
  • Structural Analog Testing : Compare activity of derivatives lacking the methoxy group to isolate its contribution to potency .
  • Assay Conditions : Standardize pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1) to minimize variability .

Advanced: What purification strategies address byproduct formation during synthesis?

Answer:

  • Byproduct Identification : LC-MS monitors unreacted starting materials (e.g., residual pyrazole acid) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively crystallize the product while leaving byproducts in solution .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Replace the 3-methoxy group with halogens (Cl, F) or alkyl chains to probe steric/electronic effects .
  • Scaffold Hybridization : Fuse the pyrazole with triazole or thiazole rings to enhance π-stacking interactions .
  • Bioisosteres : Substitute 4-methylpiperidine with morpholine or thiomorpholine to modulate solubility and bioavailability .

Basic: What is the role of the methoxy group in modulating biological activity?

Answer:

  • Hydrogen Bonding : The methoxy oxygen acts as a hydrogen bond acceptor, enhancing binding to kinase ATP pockets (e.g., CDK2) .
  • Metabolic Stability : Methylation reduces oxidative metabolism, improving plasma half-life in pharmacokinetic studies .
  • Deuterium Labeling : Replacing methoxy with CD3_3O- via isotopic exchange confirms metabolic pathways via LC-MS tracking .

Advanced: How to validate crystallographic data for polymorph screening?

Answer:

  • PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to detect polymorphs .
  • Thermal Analysis : DSC identifies melting points and phase transitions (e.g., Form I vs. Form II) .
  • Solvent Screening : Recrystallize from DMSO, methanol, or acetonitrile to isolate stable polymorphs .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

  • One-Pot Reactions : Combine Suzuki-Miyaura coupling and amidation steps to reduce intermediate isolation .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to minimize metal leaching in cross-coupling steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
  • Spill Management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

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